5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Triazole derivatives, including structures similar to the specified compound, are typically synthesized through cycloaddition reactions. A notable method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, providing a regiocontrolled synthesis of triazole derivatives. This approach is valuable for generating triazole-containing scaffolds, which are essential for developing peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015). Such methods underscore the versatility of triazoles in synthesizing complex organic compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using single-crystal X-Ray diffraction techniques, as demonstrated in studies of similar compounds. These structures are characterized by their stability and unique bonding patterns, which contribute to their chemical reactivity and interaction with biological systems (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which can influence the development of novel compounds with specific biological activities. The reactivity of triazole derivatives can be manipulated to synthesize compounds with desired chemical properties, such as inhibitors for specific proteins (Sutherland & Tennant, 1971).
Applications De Recherche Scientifique
Triazole-Based Scaffolds in Peptidomimetics and Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to 5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide, is useful in creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This chemistry can be influenced by the Dimroth rearrangement, but a protocol based on ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, which is significant for creating triazole-containing dipeptides with structural motifs of turn inducers and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Synthesis of v-Triazolo[4,5-d]pyrimidines
The synthesis of v-triazolo[4,5-d]pyrimidines is another area where 5-amino-1,2,3-triazole-4-carboxamide derivatives play a role. This involves heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride to afford acetyl derivatives of the isomeric 4-substituted 5-anilino-1,2,3-triazoles. This process, involving the Dimroth rearrangements, leads to the formation of v-triazolo[4,5-d]pyrimidine derivatives, which are significant in the field of heterocyclic chemistry (Sutherland & Tennant, 1971).
Crystal Structure and Rearrangement Studies
The study of the crystal structure of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, related to the chemical , sheds light on the Dimroth rearrangement process. This research is crucial for understanding the structural properties of these compounds and their potential applications in various fields, including material science and drug development (L'abbé et al., 2010).
Synthesis of 5-HT4 Receptor Antagonists
Indazole and benzimidazolone derivatives, including triazole-based compounds similar to 5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated as 5-HT4 receptor antagonists. This research is significant in the development of drugs targeting the 5-HT4 receptor, which is important in various neurological and gastrointestinal disorders (Schaus et al., 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[[2-(diethylamino)acetyl]amino]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-3-20(4-2)10-12(22)17-15-13(14(16)23)18-21(19-15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,23)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGQDARFFXKVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN(N=C1C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.